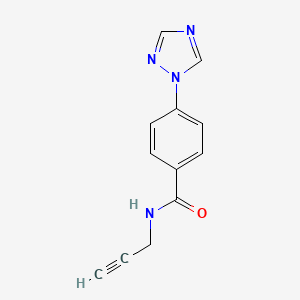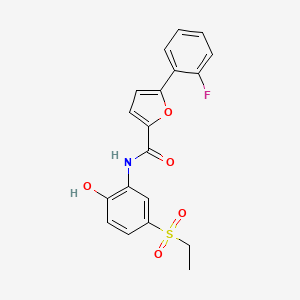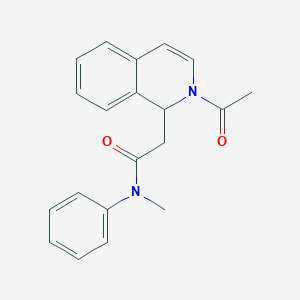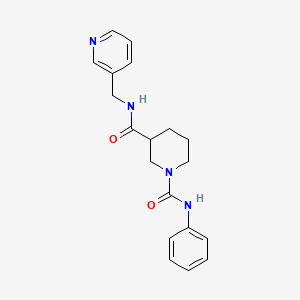
1-N-phenyl-3-N-(1,3-thiazol-2-yl)piperidine-1,3-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-N-phenyl-3-N-(1,3-thiazol-2-yl)piperidine-1,3-dicarboxamide is a compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is commonly referred to as Compound 1 and is structurally classified as a piperidine derivative.
作用机制
The exact mechanism of action of Compound 1 is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, it has been shown to enhance the activity of gamma-aminobutyric acid (GABA) by binding to GABA-A receptors. This results in an increase in chloride ion influx and hyperpolarization of the neuron, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects
Compound 1 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have analgesic effects by modulating the activity of nociceptive neurons in the spinal cord. It has also been shown to have anticonvulsant effects by reducing the excitability of neurons in the brain.
实验室实验的优点和局限性
One advantage of Compound 1 is its high potency and selectivity for GABA-A receptors. This makes it a useful tool for studying the role of GABA-A receptors in various physiological processes. Additionally, its relatively simple synthesis method makes it easily accessible for laboratory experiments. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on Compound 1. One area of interest is its potential use in the treatment of neurodegenerative disorders. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, and further research is needed to determine its potential therapeutic applications in humans. Additionally, its potential as a novel analgesic and anti-inflammatory agent warrants further investigation. Finally, the development of more soluble derivatives of Compound 1 could improve its usefulness in experimental settings.
合成方法
The synthesis of Compound 1 involves the reaction of 1-phenylpiperidine-4-carboxylic acid with thionyl chloride to form 1-phenylpiperidine-4-carbonyl chloride. This intermediate product is then reacted with 2-aminothiazole to form Compound 1. The yield of Compound 1 is typically around 50%, and the purity can be improved through recrystallization.
科学研究应用
Compound 1 has been studied extensively for its potential therapeutic applications. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-N-phenyl-3-N-(1,3-thiazol-2-yl)piperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c21-14(19-15-17-8-10-23-15)12-5-4-9-20(11-12)16(22)18-13-6-2-1-3-7-13/h1-3,6-8,10,12H,4-5,9,11H2,(H,18,22)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGSJYUMOSKHDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-phenyl-3-N-(1,3-thiazol-2-yl)piperidine-1,3-dicarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-(dimethylamino)-2-oxoethyl]-methylamino]-N-[(4-methylphenyl)-thiophen-2-ylmethyl]acetamide](/img/structure/B7545572.png)
![2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide](/img/structure/B7545582.png)


![4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7545603.png)
![N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide](/img/structure/B7545613.png)





![N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7545655.png)
